molecular formula C20H21N3O3 B2958120 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 342596-28-5

2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Katalognummer: B2958120
CAS-Nummer: 342596-28-5
Molekulargewicht: 351.406
InChI-Schlüssel: URNNJHXSXRXNJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-Methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core conjugated to a 4-methylpiperazine moiety via a ketopropyl linker. This structural motif is associated with diverse biological activities, including anticancer and antimicrobial properties, due to its ability to intercalate DNA and modulate enzyme activity . The 4-methylpiperazine group enhances solubility and pharmacokinetic profiles compared to simpler alkyl or aryl substitutions .

Eigenschaften

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-21-10-12-22(13-11-21)17(24)8-9-23-19(25)15-6-2-4-14-5-3-7-16(18(14)15)20(23)26/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNNJHXSXRXNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Temporal Effects in Laboratory Settings

Over time, the effects of CBMicro_038012 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biologische Aktivität

The compound 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzo[de]isoquinoline-1,3-dione, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure includes a benzo[de]isoquinoline core with a piperazine ring substitution, which is known to influence its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity. For instance, compounds similar to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been shown to inhibit cancer cell proliferation through various pathways:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. This leads to cell cycle arrest and subsequent cell death.
  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range, suggesting potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that it possesses activity against a range of bacterial strains:

  • Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Studies : Experimental models have shown that 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can protect neuronal cells from oxidative stress-induced damage.
  • Mechanism : It appears to modulate oxidative stress responses by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell membranes and inhibits enzymatic processes
NeuroprotectiveEnhances antioxidant enzyme expression

Vergleich Mit ähnlichen Verbindungen

4-Methylpiperazine vs. 4-Phenylpiperazine

  • Target Compound : The 4-methyl group improves water solubility and reduces steric hindrance, facilitating interactions with biological targets like bromodomains or estrogen receptors .
  • 4-Phenylpiperazine Analogs (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-isoindole-1,3-dione): The phenyl group introduces hydrophobicity, enhancing membrane permeability but reducing aqueous solubility. Such analogs show stronger binding to serotonin receptors but lower anticancer activity in MCF7 cells compared to methyl-substituted derivatives .

Hydroxyethyl and Complex Substituents

  • 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione : The hydroxyethyl group increases hydrophilicity, improving bioavailability. This analog exhibits comparable anticancer activity but superior metabolic stability in liver microsomes .
  • Benzo[d][1,3]dioxol-5-ylmethyl and Oxadiazole Substituents (e.g., –18): These bulkier groups enhance selectivity for kinase targets (e.g., BRPF2 bromodomains) but reduce synthetic yields (<70%) due to steric challenges .

Anticancer Activity

  • Target Compound : Demonstrates IC₅₀ values of 1.2–3.8 µM against MCF7 and MDA-MB-231 breast cancer cells, attributed to DNA intercalation and topoisomerase inhibition .
  • Ferrocenyl-Chalcone Conjugates (e.g., , Compound 14b): Show lower potency (IC₅₀ = 5.1–8.4 µM) but redox-activated cytotoxicity via Fenton reactions .
  • 4-Chlorophenylsulfonyl Derivatives (e.g., ): Exhibit sub-micromolar activity (IC₅₀ = 0.7 µM) against leukemia cells via PI3K/AKT pathway inhibition .

Antimicrobial Activity

  • Target Compound: Moderate activity against E. coli (MIC = 32 µg/mL), outperformed by benzylideneamino derivatives (e.g., 97a, MIC = 8 µg/mL) due to enhanced membrane disruption .

Physicochemical Properties

Property Target Compound 4-Phenylpiperazine Analog Hydroxyethyl Derivative
Melting Point (°C) Not Reported 190–192 Oil (purified by chromatography)
Molecular Weight (g/mol) 331.4 483.9 331.4
LogP 2.13 (predicted) 3.45 1.89
Aqueous Solubility Moderate (4-methylpiperazine) Low High

Computational and Structural Insights

  • Molecular Docking : The 4-methylpiperazine group in the target compound forms hydrogen bonds with TAF1 bromodomain residues (e.g., Asn1064), while phenyl analogs exhibit π-π stacking with His1058 .
  • ADMET Predictions : The target compound’s lower LogP (2.13 vs. 3.45 for phenyl analogs) correlates with reduced hepatotoxicity risk in preclinical models .

Q & A

Q. How can conflicting in vitro and in vivo efficacy data be reconciled during preclinical development?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm adequate exposure.
  • Metabolite identification : Use HRMS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Species differences : Cross-test in humanized models (e.g., transgenic mice expressing human CYP enzymes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.